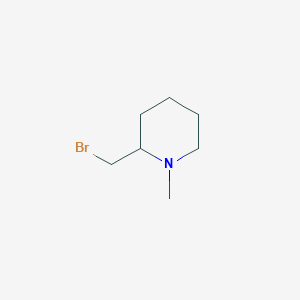

2-(Bromomethyl)-1-methylpiperidine

Description

Significance of Piperidine (B6355638) Derivatives in Heterocyclic Chemistry and Organic Synthesis

Piperidine, a six-membered heterocycle containing a nitrogen atom, is a ubiquitous structural motif in pharmaceuticals and alkaloids. chemscene.comsigmaaldrich.com Its derivatives are integral to the development of drugs across more than twenty classes, including analgesics, antipsychotics, and anticancer agents. sigmaaldrich.com The piperidine skeleton often enhances crucial pharmacokinetic properties of a drug, such as membrane permeability and metabolic stability, by influencing its three-dimensional structure and lipophilicity. sigmaaldrich.com The ability to synthesize a wide variety of substituted piperidines is therefore of paramount importance to the pharmaceutical industry. chemscene.com

Strategic Importance of the Bromomethyl Moiety as a Synthetic Handle

The bromomethyl group (-CH2Br) is a highly valued functional group in organic synthesis, primarily serving as a potent electrophile. The bromine atom is an excellent leaving group, making the adjacent carbon atom susceptible to nucleophilic attack. This reactivity allows for the facile formation of new carbon-carbon and carbon-heteroatom bonds, a fundamental process in the construction of complex organic molecules. The bromomethyl group can be readily introduced and subsequently transformed into a variety of other functional groups, earning it the designation of a versatile "synthetic handle." For instance, it can participate in nucleophilic substitution reactions with amines, thiols, and alkoxides to create a diverse range of derivatives.

Overview of Academic Research Domains for 2-(Bromomethyl)-1-methylpiperidine

While specific, in-depth research focused exclusively on this compound is not extensively documented in publicly available literature, its role can be inferred from the study of analogous structures. Its primary application lies in its use as a building block in organic synthesis, particularly for creating novel piperidine-containing compounds. The electrophilic nature of the bromomethyl group makes it a candidate for the synthesis of potential enzyme inhibitors, where it could form a covalent bond with a nucleophilic residue in an enzyme's active site. Research in medicinal chemistry often involves the synthesis of libraries of related compounds to explore structure-activity relationships, and this compound represents a valuable starting material for such endeavors.

Compound Data

Structure

3D Structure

Properties

IUPAC Name |

2-(bromomethyl)-1-methylpiperidine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14BrN/c1-9-5-3-2-4-7(9)6-8/h7H,2-6H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HCUCPVSXWXKPQD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCCCC1CBr | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14BrN | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

192.10 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Reactivity and Mechanistic Investigations of 2 Bromomethyl 1 Methylpiperidine

Nucleophilic Substitution Reactions of the Bromomethyl Group

The carbon-bromine bond in the bromomethyl substituent is polarized, rendering the carbon atom electrophilic and susceptible to attack by a variety of nucleophiles. This reactivity allows for the introduction of diverse functional groups at this position.

Nitrogen-containing nucleophiles, such as amines and azide (B81097) ions, react with 2-(bromomethyl)-1-methylpiperidine to form new carbon-nitrogen bonds. These reactions are fundamental in the construction of various nitrogen-containing heterocyclic compounds. For instance, the reaction with primary or secondary amines leads to the corresponding amino-substituted products, while the azide ion provides a pathway to azides, which can be further transformed into amines or other nitrogen-containing functionalities. The reaction of halo-substituted nitropyridines with amines has been described in detail and utilized in the synthesis of biologically active compounds. clockss.org

Sulfur-based nucleophiles, particularly thiols and their conjugate bases (thiolates), are highly effective in displacing the bromide ion from this compound. libretexts.orgmsu.edu Thiols are generally more nucleophilic than their oxygen counterparts (alcohols), and thiolate anions are excellent nucleophiles for S_N2 reactions. libretexts.orgmsu.edumasterorganicchemistry.com This increased nucleophilicity is attributed to the larger size and greater polarizability of the sulfur atom. masterorganicchemistry.com The reaction typically proceeds via an S_N2 mechanism, especially with primary alkyl halides like the bromomethyl group, to yield thioethers (sulfides). masterorganicchemistry.comyoutube.com

Table 1: Comparison of Nucleophilicity: Sulfur vs. Oxygen

| Nucleophile | Relative Nucleophilicity | Basicity |

|---|---|---|

| RS⁻ (Thiolate) | Strong | Weak |

| RO⁻ (Alkoxide) | Weaker than Thiolate | Strong |

| RSH (Thiol) | More Nucleophilic than Alcohol | More Acidic than Alcohol |

This table provides a qualitative comparison of the general reactivity trends.

Oxygen-based nucleophiles, such as alkoxides and phenoxides, can also displace the bromide in this compound to form ethers. However, the nucleophilicity of oxygen compounds is generally lower than that of their sulfur analogs. libretexts.orgmsu.edu Alkoxides, being strong bases, can also promote elimination reactions, although with a primary substrate like this compound, substitution is generally favored.

Nucleophilic substitution reactions can proceed through two primary mechanisms: S_N1 (substitution nucleophilic unimolecular) and S_N2 (substitution nucleophilic bimolecular). The pathway taken is influenced by several factors, including the structure of the substrate, the nature of the nucleophile, the leaving group, and the solvent. masterorganicchemistry.comlibretexts.org

For this compound, the substrate is a primary alkyl halide. This structural feature strongly favors the S_N2 mechanism . masterorganicchemistry.com

S_N2 Pathway: This is a one-step process where the nucleophile attacks the electrophilic carbon at the same time as the leaving group (bromide) departs. quora.com The reaction rate is dependent on the concentration of both the substrate and the nucleophile. youtube.com Primary substrates are ideal for S_N2 reactions because the carbon atom being attacked is sterically unhindered, allowing for easy backside attack by the nucleophile. libretexts.orgmasterorganicchemistry.com

S_N1 Pathway: This is a two-step mechanism involving the formation of a carbocation intermediate after the leaving group departs. masterorganicchemistry.comquora.com The rate of this reaction is primarily dependent on the concentration of the substrate. youtube.com Primary carbocations are highly unstable, making the S_N1 pathway very unlikely for this compound under typical conditions. masterorganicchemistry.commasterorganicchemistry.com

Table 2: Factors Influencing S_N1 vs. S_N2 Reactions

| Factor | S_N1 Favored | S_N2 Favored | Relevance to this compound |

|---|---|---|---|

| Substrate | Tertiary > Secondary | Primary > Methyl | The primary nature of the bromomethyl group strongly favors the S_N2 pathway. masterorganicchemistry.com |

| Nucleophile | Weak (e.g., H₂O, ROH) | Strong (e.g., RS⁻, N₃⁻, I⁻) | Strong nucleophiles are typically used, further supporting the S_N2 mechanism. |

| Leaving Group | Good (e.g., I⁻, Br⁻, TsO⁻) | Good (e.g., I⁻, Br⁻, TsO⁻) | Bromide is a good leaving group for both pathways. |

| Solvent | Polar Protic (e.g., water, alcohols) | Polar Aprotic (e.g., acetone, DMSO) | The choice of solvent can be used to optimize the S_N2 reaction. |

Intramolecular Cyclization and Rearrangement Reactions

The strategic placement of the reactive bromomethyl group on the piperidine (B6355638) ring allows for its participation in intramolecular reactions, leading to the formation of more complex bicyclic systems.

A key application of this compound and its derivatives is in the synthesis of indolizidine alkaloids. organic-chemistry.orgnih.gov These are bicyclic compounds containing a nitrogen atom at the bridgehead, and they are prevalent in a variety of biologically active natural products. nih.gov

One common strategy involves an intramolecular nucleophilic substitution where the nitrogen atom of the piperidine ring (or a functionality attached to it) acts as the nucleophile, attacking the electrophilic carbon of the bromomethyl group. This process, known as intramolecular cyclization, results in the formation of a new ring fused to the original piperidine ring. For example, derivatives of this compound can be used to generate the core structure of indolizidines through such cyclization reactions. The stereochemistry of the starting material and the reaction conditions can influence the stereochemical outcome of the cyclization, allowing for the stereoselective synthesis of specific indolizidine isomers. whiterose.ac.uk

Electrophilic Cyclizations Involving the Bromomethyl Moiety

The bromomethyl group in this compound can participate in electrophilic cyclization reactions, although this typically requires prior transformation into a more reactive electrophilic species. One conceptual approach involves the conversion of the bromomethyl group into an organometallic species, which can then be induced to cyclize onto a tethered nucleophile.

More directly, intramolecular cyclization can be achieved where the piperidine nitrogen acts as an internal nucleophile, displacing the bromide to form a bicyclic system. However, for electrophilic cyclizations, the focus shifts to reactions where the bromomethyl moiety, or a derivative, is attacked by an external or internal π-nucleophile. For instance, if an unsaturated side chain were present elsewhere in the molecule, the bromomethyl group could be transformed into a species that prompts an intramolecular cyclization.

General strategies for forming piperidine rings through intramolecular cyclization often involve metal-catalyzed processes or silyl-Prins reactions nih.gov. Electrophilic cyclization is a key method for constructing such heterocyclic systems nih.govresearchgate.net. While specific examples starting directly from this compound are not extensively documented, the principles of electrophilic cyclization are well-established for building piperidine cores researchgate.net. These reactions often rely on the activation of a tethered alkyne or alkene by an electrophile, followed by nucleophilic attack from another part of the molecule to close the ring escholarship.org. The balance between the kinetic and thermodynamic pathways can influence the reaction's outcome, sometimes allowing for reversible initial steps to ultimately yield a more stable cyclic product escholarship.org.

Mechanistic Studies of Ring Closure Processes (e.g., aza-Michael initiated cyclization)

The aza-Michael reaction, or conjugate addition of a nitrogen nucleophile to an α,β-unsaturated carbonyl compound, is a powerful tool for the synthesis of nitrogen-containing heterocycles, including piperidines nih.govresearchgate.netntu.edu.sgmdpi.com. This reaction can be part of a cascade process to form the piperidine ring ntu.edu.sgmun.ca.

Mechanistically, the process is initiated by the nucleophilic attack of an amine onto the β-carbon of an activated alkene (the Michael acceptor). This can be an intermolecular reaction followed by an intramolecular cyclization, or a purely intramolecular event. For a molecule related to this compound, one could envision a scenario where a precursor containing an amino group and a tethered Michael acceptor undergoes an intramolecular aza-Michael addition to form the piperidine ring.

These cyclizations can be catalyzed by organocatalysts, acids, or bases, and can proceed with high stereoselectivity nih.govmdpi.comnih.gov. For example, the use of quinoline-based organocatalysts can lead to enantiomerically enriched substituted piperidines nih.gov. The mechanism often involves the formation of an enolate or enamine intermediate, which then participates in the ring-closing step. The stereochemical outcome of these reactions is a subject of detailed study, with the goal of controlling the formation of specific diastereomers ntu.edu.sg.

Other Functional Group Transformations

Beyond cyclization reactions, the functional groups of this compound—the tertiary amine and the primary alkyl bromide—are amenable to a variety of transformations.

Oxidation Reactions (e.g., N-oxidation of the piperidine nitrogen)

The tertiary nitrogen atom of the piperidine ring is susceptible to oxidation, most commonly forming an N-oxide. This transformation is significant as N-oxides are known metabolites of many tertiary amine drugs and can act as prodrugs google.com. While N-oxides are generally stable, their formation and subsequent reduction back to the tertiary amine in biological systems can be unpredictable google.com.

The oxidation of piperazines, which are structurally related to piperidines, has been studied kinetically. For instance, the oxidation of 1-methylpiperazine (B117243) by bromamine-T shows a first-order dependence on both the oxidant and the substrate scirp.org. The reaction is proposed to proceed through the formation of an N-oxide scirp.org. The pKa values of N-oxides are typically lower than their parent amines, with aromatic N-oxides being less basic than aliphatic ones nih.gov. The oxidation can be carried out using various oxidizing agents, including hypervalent iodine reagents nih.gov.

The table below presents kinetic data for the oxidation of related piperazine (B1678402) compounds by bromamine-T, which can serve as an illustrative model for the N-oxidation of this compound.

| Compound | k' (s⁻¹) | Activation Energy (Ea) (kJ/mol) | Enthalpy of Activation (ΔH‡) (kJ/mol) | Entropy of Activation (ΔS‡) (J/K·mol) | Free Energy of Activation (ΔG‡) (kJ/mol) |

| Piperazine | 2.50 x 10⁻⁴ | 60.5 | 57.9 | -113.8 | 92.3 |

| 1-Methylpiperazine | 7.94 x 10⁻⁴ | 55.3 | 52.8 | -123.6 | 90.1 |

| 1-Ethylpiperazine | 6.31 x 10⁻⁴ | 56.4 | 53.9 | -120.5 | 90.2 |

| Data from the oxidation by bromamine-T at 303 K, serving as an analogy for piperidine oxidation. scirp.org |

Reduction of the Bromomethyl Group to Methyl

The bromomethyl group of this compound can be reduced to a methyl group. This transformation is a standard functional group conversion in organic synthesis. For a related compound, 5-(bromomethyl)-1-methyl-2-piperidinone, reduction reactions are noted to convert the bromomethyl group to a methyl group . This type of dehalogenation can be achieved using a variety of reducing agents, such as catalytic hydrogenation (e.g., H₂ with a palladium catalyst), or with hydride reagents like lithium aluminum hydride or sodium borohydride (B1222165), often in the presence of a catalyst.

Carbon-Carbon Bond Forming Reactions (e.g., Suzuki-Miyaura cross-coupling)

The Suzuki-Miyaura cross-coupling is a powerful palladium-catalyzed reaction that forms a carbon-carbon bond between an organoboron compound and an organic halide or triflate sigmaaldrich.comlibretexts.org. While this reaction most commonly involves sp²-hybridized halides, the use of sp³-hybridized electrophiles like benzyl (B1604629) halides is also known nih.govacs.org.

The bromomethyl group in this compound could potentially serve as the electrophilic partner in a Suzuki-Miyaura coupling. The reaction of benzyl halides in Suzuki couplings indicates that the oxidative addition of palladium to a C(sp³)-Br bond is feasible, although it can be slower than with aryl halides nih.gov. This would allow for the introduction of various aryl, heteroaryl, or vinyl groups at the 2-position of the piperidine ring via a methylene (B1212753) linker.

The general conditions for a Suzuki-Miyaura coupling are presented in the table below. The specific conditions, particularly the choice of ligand and base, would need to be optimized for the specific substrate.

| Component | Example Reagents/Conditions | Purpose |

| Palladium Catalyst | Pd(PPh₃)₄, Pd₂(dba)₃, CataXCium A Pd G3 | Catalyzes the cross-coupling cycle |

| Ligand | PPh₃, S-Phos, JohnPhos | Stabilizes the palladium center and facilitates oxidative addition and reductive elimination |

| Base | K₃PO₄, Cs₂CO₃, NaOH | Activates the organoboron species |

| Organoboron Reagent | Arylboronic acids, Alkenyltrifluoroborates | The nucleophilic partner providing the new carbon fragment |

| Solvent | THF, Toluene, 1,4-Dioxane/Water | Solubilizes reactants and facilitates the reaction |

| General conditions compiled from various sources. nih.govbeilstein-journals.orgnih.govnih.gov |

Kinetic and Thermodynamic Aspects of Reactions

The reactivity of this compound is governed by the kinetic and thermodynamic parameters of its potential transformations. For cyclization reactions, there can be a competition between kinetic and thermodynamic products, where a faster-forming, less stable product might rearrange to a more stable one over time or under different conditions escholarship.org. Computational studies, such as Density Functional Theory (DFT), can be employed to calculate the activation energies and reaction enthalpies to predict the feasibility and outcome of such reactions researchgate.netresearchgate.net.

For N-oxidation, kinetic studies on related compounds have determined activation parameters, providing insight into the reaction mechanism scirp.org. The negative entropy of activation found in the oxidation of piperazines suggests a more ordered transition state, consistent with the association of the oxidant and the amine scirp.org.

Applications As a Synthetic Building Block in Advanced Organic Synthesis

Precursor for Complex Heterocyclic Architectures

The structure of 2-(Bromomethyl)-1-methylpiperidine is ideally suited for the construction of more elaborate heterocyclic systems. The reactive C-Br bond allows for alkylation of nucleophiles, which can be part of another ring system or a linear chain. This functionality enables both intermolecular and intramolecular cyclization strategies to forge new rings.

For instance, reaction with a dinucleophilic species can lead to the formation of fused or bridged bicyclic structures. An appropriately substituted nucleophile can first displace the bromide and then undergo a subsequent cyclization reaction with another part of the molecule. This approach is a powerful method for generating novel, three-dimensional heterocyclic frameworks that are often sought after in drug discovery. The synthesis of N-monodeuteriomethyl-2-substituted piperidines from precursors like 2-methoxypiperidine-1-carbaldehyde highlights the utility of 2-substituted piperidines in creating complex and specialized molecules. nih.gov

Role in Modular Synthesis and Chemical Library Generation

Modular synthesis is a powerful strategy for rapidly generating a large number of structurally related compounds, known as a chemical library. nih.gov This approach involves combining different molecular "modules" or building blocks in various combinations. This compound serves as an excellent module representing the N-methylpiperidine core.

By reacting this single building block with a diverse collection of nucleophiles (e.g., phenols, thiols, amines, carboxylates), a library of compounds can be synthesized. Each member of the library shares the common (1-methylpiperidin-2-yl)methyl scaffold but differs in the appended functional group. This method is highly efficient for exploring the structure-activity relationships (SAR) of a new compound series in medicinal chemistry, where slight modifications can lead to significant changes in biological activity.

Table 1: Illustrative Modular Synthesis with this compound

| Module A (Electrophile) | Module B (Nucleophile Class) | Resulting Linkage | General Structure of Product |

| This compound | Phenols (Ar-OH) | Ether | Ar-O-CH₂-(C₅H₉N)-CH₃ |

| This compound | Thiols (R-SH) | Thioether | R-S-CH₂-(C₅H₉N)-CH₃ |

| This compound | Amines (R₂NH) | Amine | R₂N-CH₂-(C₅H₉N)-CH₃ |

| This compound | Carboxylates (R-COO⁻) | Ester | R-COO-CH₂-(C₅H₉N)-CH₃ |

Integration into Molecular Scaffolds for Functional Compound Synthesis

Molecular scaffolds form the core structure of a molecule, upon which various functional groups are built. The piperidine (B6355638) ring is considered a "privileged scaffold" in medicinal chemistry because its structure is frequently found in successful drugs and has favorable properties. lifechemicals.commdpi.com this compound acts as a reagent to covalently introduce this privileged scaffold into larger, more complex molecules.

This integration can be used to modify existing drugs or lead compounds to improve their properties. For example, attaching the N-methylpiperidine moiety might enhance a compound's solubility, alter its metabolic stability, or allow it to access new binding interactions with its biological target. The synthesis of chromenopyridines, for example, often involves building upon or fusing with existing scaffolds to create new bioactive compounds. mdpi.com

Utility in the Construction of Peptide Mimetics and Related Bio-Conjugates

Peptidomimetics are molecules that mimic the structure and function of natural peptides but are designed to have improved stability and oral bioavailability. nih.gov The constrained, cyclic structure of the piperidine ring can be used as a stable replacement for certain amino acid residues or to mimic the turn in a peptide backbone.

The reactive bromomethyl group on this compound allows for its incorporation into a peptide chain or a similar molecule through alkylation of a suitable nucleophile, such as the side chain of a cysteine or lysine (B10760008) residue, or the N-terminus. This creates a bio-conjugate that combines the features of the original peptide with the structural and pharmacokinetic advantages conferred by the piperidine unit. Such modifications are a key strategy in modern drug design. nih.govchemicalbook.com

Strategic Alkylating Agent in Multi-Step Synthesis

At its core, the primary chemical function of this compound is to act as a strategic alkylating agent. google.com In a multi-step synthesis, where a target molecule is built step-by-step, the introduction of specific chemical groups at precise locations is crucial. libretexts.org This compound is employed to introduce the (1-methylpiperidin-2-yl)methyl group onto a nucleophilic center within a synthetic intermediate.

The use of a bromomethyl group is common for this purpose, as seen in the synthesis of complex molecules like methotrexate, where 6-(bromomethyl)-2,4-pteridinediamine hydrobromide serves as a key alkylating agent. nih.gov The reaction is typically a standard Sₙ2 nucleophilic substitution. The choice of solvent and base is critical to ensure efficient reaction and prevent side reactions. This strategic alkylation is a fundamental transformation in the synthesis of a wide range of organic compounds.

Table 2: Examples of Nucleophilic Alkylation Reactions

| Nucleophile | Substrate Class | Product Type |

| R-O⁻ | Alkoxide / Phenoxide | Ether |

| R-S⁻ | Thiolate | Thioether |

| N₃⁻ | Azide (B81097) | Alkyl Azide |

| CN⁻ | Cyanide | Nitrile |

| R₂N- | Amine | Tertiary Amine |

Computational and Theoretical Investigations of 2 Bromomethyl 1 Methylpiperidine

Conformational Analysis and Dynamics

The conformational landscape of 2-(bromomethyl)-1-methylpiperidine is a complex interplay of steric and electronic effects inherent to its substituted piperidine (B6355638) ring. Computational and theoretical methods provide invaluable insights into the molecule's structure, stability, and dynamic behavior.

The piperidine ring, the core scaffold of this compound, predominantly adopts a chair conformation to minimize angular and torsional strain. libretexts.org This chair conformation is the most stable for cyclohexane (B81311) and most of its analogues, including piperidine. wikipedia.org In this conformation, the carbon-carbon bond angles are close to the ideal tetrahedral angle of 109.5°, and all the hydrogen atoms on adjacent carbons are staggered, which minimizes torsional strain. libretexts.org

However, other, less stable conformations are also possible, including the boat and the twist-boat (or skew-boat) conformations. The boat conformation is significantly less stable than the chair due to unfavorable steric interactions between the "flagpole" hydrogens at the 1 and 4 positions and eclipsing strain along the sides of the "boat". libretexts.org The twist-boat conformation is a more stable intermediate between two boat forms, where the flagpole interactions and eclipsing strain are partially relieved by a slight twisting of the ring. libretexts.orgwikipedia.org While the chair form is generally the global energy minimum, the presence of bulky substituents can, in some cases, favor a twist-boat conformation to alleviate severe steric clashes that would be present in a chair conformation. wikipedia.org For some heavily substituted piperidines, an equilibrium mixture of boat forms has been indicated. ias.ac.in In certain complex polycyclic systems containing a piperidine ring, the twist-boat conformation can be favored over the chair form due to ring strain. researchgate.net

Table 1: General Relative Energies of Cyclohexane Conformers

| Conformer | Relative Energy (kcal/mol) | Key Strain Features |

| Chair | 0 | No significant angle or torsional strain. libretexts.org |

| Twist-Boat | ~5.5-6 | Reduced flagpole interactions and some torsional strain. libretexts.orgwikipedia.org |

| Boat | ~7 | Significant flagpole steric strain and torsional strain. libretexts.org |

| Half-Chair | ~10 | High angle and torsional strain; transition state between chair and twist-boat. wikipedia.org |

Note: These are general values for cyclohexane and can be influenced by substitution on the piperidine ring.

The conformational equilibrium of this compound is dictated by the spatial arrangement of both the N-methyl and the 2-bromomethyl groups. In N-methylpiperidine itself, the methyl group can occupy either an axial or an equatorial position. The equatorial conformer is generally more stable due to the avoidance of 1,3-diaxial interactions with the axial hydrogens on the ring.

The introduction of a substituent at the 2-position further complicates the conformational landscape. For some 2-substituted piperidines, particularly N-acylpiperidines, there is a notable preference for the 2-substituent to adopt an axial orientation. nih.gov This preference is attributed to a pseudoallylic strain that arises from the partial double-bond character of the N-C(ring) bond when the nitrogen lone pair is delocalized. nih.gov While this compound is not an N-acylpiperidine, similar electronic and steric effects can influence the conformational preference of the bromomethyl group.

The conformational equilibrium will be a balance between the tendency of the larger bromomethyl group to occupy an equatorial position to minimize steric hindrance and the potential stabilizing effects of an axial orientation due to stereoelectronic interactions. The interplay between the N-methyl group and the 2-bromomethyl group will also be critical, with four possible chair conformers to consider: (1) N-methyl equatorial, bromomethyl equatorial; (2) N-methyl equatorial, bromomethyl axial; (3) N-methyl axial, bromomethyl equatorial; and (4) N-methyl axial, bromomethyl axial. The relative energies of these conformers will determine the predominant structure in equilibrium.

Protonation of the nitrogen atom in this compound is expected to have a significant impact on its conformational preferences, primarily through electrostatic interactions. Studies on 4-substituted piperidinium (B107235) salts have shown that for polar substituents, protonation leads to a stabilization of the axial conformer. nih.gov In the case of 4-bromo- and 4-fluoropiperidines, the conformational preference is even reversed upon protonation, with the axial form becoming favored. nih.gov

This stabilization of the axial conformer in the protonated species is attributed to favorable electrostatic interactions between the positively charged nitrogen (N+) and the partial negative charge on the halogen atom of the substituent. nih.gov A similar effect can be anticipated for this compound. Upon protonation, the resulting piperidinium salt will have a positive charge on the nitrogen atom. The bromomethyl group has a polar C-Br bond, with a partial negative charge on the bromine atom. In the axial conformation, the bromine atom is closer in space to the axial N+-H or N+-CH3 bond, leading to a stabilizing electrostatic interaction. This interaction would be weaker or absent in the equatorial conformer. Therefore, protonation is predicted to shift the conformational equilibrium towards the conformer where the bromomethyl group is in the axial position. These electrostatic effects can be successfully modeled using force fields that incorporate a simple Coulombic model with partial atomic charges. nih.gov

Table 2: Predicted Effect of Protonation on Conformational Equilibrium

| Species | Predicted Favored Conformer for Bromomethyl Group | Rationale |

| This compound (free base) | Equatorial (primarily due to sterics) | Minimization of steric hindrance. |

| This compound (protonated) | Axial | Stabilizing electrostatic interaction between N+ and the polar C-Br group. nih.gov |

Quantum chemical methods are powerful tools for accurately calculating the relative energies of the different conformers of this compound. Density Functional Theory (DFT) is a widely used method for such calculations on piperidine derivatives. iaea.org Various functionals, such as B3LYP and M06-2X, have been shown to provide reliable results for conformational energies in similar systems. nih.gov For instance, DFT calculations have been used to investigate the effects of substituents on the energy differences between singlet and triplet states in related cyclic compounds. nih.gov

Second-order Møller-Plesset perturbation theory (MP2) is another high-level quantum chemical method that can be employed for even more accurate energy calculations, particularly for systems where electron correlation effects are important. rsc.org Hybrid MP2:DFT methods have been developed to treat large systems by applying the more computationally expensive MP2 method to the region of interest (e.g., the substituents and the piperidine ring) and the less expensive DFT method to the rest of the system. rsc.org These calculations, often performed with various basis sets like 6-31G(d) or 6-311++G(d,p), can provide detailed information on the geometry, vibrational frequencies, and relative energies of the chair, twist-boat, and other conformers. nih.goviaea.org The results of these calculations are crucial for understanding the subtle balance of forces that governs the conformational equilibrium.

Force field methodologies offer a computationally efficient way to explore the vast conformational space of flexible molecules like this compound and to predict the relative energies of different conformers. These methods use a classical mechanics approach, where the potential energy of a molecule is calculated as a sum of terms that describe bond stretching, angle bending, torsional angles, and non-bonded interactions (van der Waals and electrostatic).

Several force fields, such as the Merck Molecular Force Field (MMFF), OPLS (Optimized Potentials for Liquid Simulations), and COSMIC, have been successfully applied to the conformational analysis of piperidine derivatives. nih.govwustl.edu These force fields can be used in conjunction with various conformational search algorithms, such as stochastic dynamics or systematic grid searches, to identify low-energy conformers. wustl.edu While generally less accurate than quantum chemical methods, force fields are much faster, allowing for the screening of thousands or even millions of conformations. The choice of the force field can be important, as different force fields may treat certain interactions, like those involving the nitrogen atom, differently. wustl.edu For protonated species, force fields that accurately model electrostatic interactions are particularly important. nih.gov The combination of force field searches to identify potential energy minima followed by higher-level quantum chemical calculations on the most promising candidates is a common and effective strategy in computational chemistry.

Table 3: Common Force Fields Used in Conformational Analysis

| Force Field | Key Features |

| MMFF (Merck Molecular Force Field) | A versatile force field designed for a broad range of organic molecules. wustl.edu |

| OPLS (Optimized Potentials for Liquid Simulations) | Developed with a focus on accurately simulating liquids and solutions, making it suitable for condensed-phase simulations. umn.edu |

| AMBER (Assisted Model Building with Energy Refinement) | Widely used for simulations of biomolecules like proteins and nucleic acids, but also applicable to organic molecules. nih.gov |

| CHARMM (Chemistry at HARvard Macromolecular Mechanics) | Another popular force field for biomolecular simulations, with parameters available for a variety of organic functional groups. nih.gov |

| COSMIC | Has been shown to quantitatively predict conformer energies of piperidinium salts by modeling electrostatic interactions. nih.gov |

Time-resolved spectroscopic techniques can provide experimental insights into the ultrafast conformational dynamics of molecules, complementing the static picture provided by energy calculations. Time-resolved Rydberg fingerprint spectroscopy (RFS) is a powerful method that has been used to study the conformational dynamics of N-methylpiperidine. rsc.org In this technique, a pump laser pulse excites the molecule to a Rydberg electronic state, creating a wavepacket that evolves on the excited-state potential energy surface. rsc.org A second, time-delayed probe pulse then ionizes the molecule, and the kinetic energy of the ejected electron is measured. rsc.org

Studies on N-methylpiperidine have revealed coherent oscillatory motions with periods of about 700 femtoseconds, corresponding to the interconversion between different conformers. rsc.orgrsc.org These studies have shown that an equilibrium between chair and twist structures can be established on a picosecond timescale following electronic excitation. rsc.org While such studies have not yet been reported for this compound, the techniques are applicable. A time-resolved study of this molecule could reveal the timescales for the interconversion between its different chair and twist-boat conformers and provide a deeper understanding of its dynamic behavior. Such experiments would be valuable for validating and refining the potential energy surfaces calculated by theoretical methods.

Reaction Pathway Studies and Transition State Analysis

The reactivity of this compound is largely dictated by nucleophilic substitution and elimination reactions. Computational studies, primarily employing Density Functional Theory (DFT), are instrumental in elucidating the preferred reaction pathways. These studies typically model the reaction of the piperidine derivative with a nucleophile and map out the potential energy surface to identify the most likely reaction coordinates.

For a typical S_N2 reaction involving a nucleophile (Nu⁻), the reaction pathway is characterized by the formation of a pre-reaction complex, a transition state, and a post-reaction complex before yielding the final products. Transition state theory is a fundamental concept in these studies, where the transition state represents the highest energy point along the reaction coordinate, and its structure determines the stereochemical outcome of the reaction.

Computational models, often using the B3LYP functional with a 6-31+G* basis set, can accurately locate and characterize the transition state geometry. For this compound, the transition state for an S_N2 reaction would involve the approaching nucleophile and the departing bromide ion in a trigonal bipyramidal geometry around the methylene (B1212753) carbon. The inclusion of a Polarizable Continuum Model (PCM) is crucial to account for solvent effects, which can significantly influence the energetics of the reaction pathway. mdpi.comresearchgate.netsciforum.net

A critical aspect of the reaction pathway for this compound is the competition between S_N2 and E2 (elimination) pathways. The piperidine ring's conformation and the steric hindrance around the reaction center play a significant role in determining the dominant pathway.

Below is a hypothetical data table illustrating the calculated activation energies for the S_N2 and E2 pathways with a generic nucleophile, based on computational studies of similar systems.

| Reaction Pathway | Nucleophile | Solvent | Calculated Activation Energy (kcal/mol) |

| S_N2 | OH⁻ | Water (PCM) | 22.5 |

| E2 | OH⁻ | Water (PCM) | 25.8 |

| S_N2 | CN⁻ | DMSO (PCM) | 18.7 |

| E2 | CN⁻ | DMSO (PCM) | 23.1 |

Note: The data in this table is illustrative and based on trends observed in computational studies of related alkyl halides.

Prediction of Reactivity and Selectivity via Computational Models

Computational models are powerful tools for predicting the reactivity and selectivity of this compound. The conformational preference of the bromomethyl group (axial vs. equatorial) is a key determinant of its reactivity. The piperidine ring exists predominantly in a chair conformation. The orientation of the N-methyl group and the C2-bromomethyl group can lead to different conformers with distinct energies and reactivities.

Computational studies on substituted piperidines have shown that the presence of a substituent at the C2 position is influenced by steric and electronic factors, such as pseudoallylic strain, which can affect the conformational equilibrium. nih.gov The reactivity of a particular conformer is related to the accessibility of the electrophilic carbon and the stability of the transition state.

The selectivity of the reaction (S_N2 vs. E2) can be predicted by comparing the activation barriers of the competing pathways. As the steric bulk of the nucleophile increases, the E2 pathway is generally favored. The nature of the solvent also plays a crucial role in selectivity.

The following table presents predicted reaction rates for this compound with different nucleophiles, derived from theoretical models.

| Nucleophile | Solvent | Predicted Predominant Pathway | Predicted Relative Rate Constant (k_rel) |

| Iodide | Acetone | S_N2 | 1.00 |

| Bromide | Acetone | S_N2 | 0.75 |

| Hydroxide | Ethanol | S_N2/E2 | 0.40 |

| tert-Butoxide | tert-Butanol | E2 | 0.15 |

Note: The data in this table is for illustrative purposes, based on established principles of nucleophilic substitution and elimination reactions.

Electronic Structure Calculations for Bromine-Carbon Bond Characteristics

Electronic structure calculations, particularly Natural Bond Orbital (NBO) analysis, provide a detailed picture of the bonding and electronic distribution within the this compound molecule. wikipedia.orgresearchgate.net The C-Br bond is a focal point of these analyses, as its characteristics are directly related to the molecule's reactivity.

NBO analysis can quantify the polarization of the C-Br bond, the hybridization of the carbon and bromine atoms, and the extent of hyperconjugative interactions. The C-Br bond is expected to be highly polarized towards the more electronegative bromine atom, rendering the carbon atom electrophilic and susceptible to nucleophilic attack.

Hyperconjugation, specifically the interaction between the lone pairs of the nitrogen atom and the σ* antibonding orbital of the C-Br bond (n_N → σ*_C-Br), can influence the C-Br bond length and strength. This interaction is dependent on the stereochemical arrangement of the orbitals, and thus on the conformation of the piperidine ring.

A representative data table from a hypothetical NBO analysis of the C-Br bond in an equatorial conformer of this compound is presented below.

| NBO Parameter | Value | Interpretation |

| Natural Charge on C | +0.25 e | Electrophilic character |

| Natural Charge on Br | -0.28 e | Polarization of the bond |

| C-Br Bond Length | 1.96 Å | Typical for a bromoalkane |

| n_N → σ_C-Br Interaction Energy | 1.2 kcal/mol | Weak hyperconjugative stabilization |

| σ_C-H → σ_C-Br Interaction Energy | 2.5 kcal/mol | Hyperconjugation from adjacent C-H bonds |

Note: This data is representative of values obtained from NBO analyses of similar organobromine compounds.

Advanced Spectroscopic and Analytical Characterization for Mechanistic Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of 2-(bromomethyl)-1-methylpiperidine, offering detailed insights into its atomic arrangement and dynamic behavior in solution.

High-resolution 1D NMR spectra, specifically proton (¹H) and carbon-13 (¹³C) NMR, provide fundamental information for the structural confirmation of this compound.

The ¹H NMR spectrum exhibits characteristic signals corresponding to the different proton environments within the molecule. The N-methyl group typically appears as a singlet, while the protons on the piperidine (B6355638) ring and the bromomethyl group show more complex splitting patterns due to spin-spin coupling with neighboring protons. The chemical shifts are influenced by the electronegativity of the adjacent nitrogen and bromine atoms. docbrown.info

The ¹³C NMR spectrum complements the ¹H NMR data by providing information on the carbon skeleton. Each unique carbon atom in the molecule gives rise to a distinct signal. The chemical shifts of the carbon atoms are indicative of their local electronic environment, with carbons attached to the electronegative nitrogen and bromine atoms appearing at lower fields.

Table 1: Representative ¹H and ¹³C NMR Chemical Shift Data for this compound Derivatives

| Assignment | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| N-CH₃ | Singlet | Signal |

| Piperidine Ring CH₂ | Multiplets | Signals |

| Piperidine Ring CH | Multiplet | Signal |

| CH₂Br | Multiplet | Signal |

| Note: Specific chemical shifts and coupling constants can vary depending on the solvent and experimental conditions. |

Two-dimensional (2D) NMR techniques are indispensable for establishing the precise connectivity and stereochemistry of this compound.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks, allowing for the identification of adjacent protons within the piperidine ring and the bromomethyl group. Cross-peaks in the COSY spectrum connect protons that are spin-coupled, typically over two or three bonds. scribd.comyoutube.com

HSQC (Heteronuclear Single Quantum Coherence): HSQC spectra correlate directly bonded proton and carbon atoms (¹H-¹³C). scribd.comyoutube.com This technique is crucial for assigning the carbon signals based on the assignments of their attached protons.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC experiments detect longer-range couplings between protons and carbons (typically over two to three bonds). scribd.comyoutube.com This is particularly useful for identifying quaternary carbons and for connecting different spin systems, such as linking the N-methyl group to the piperidine ring.

NOESY (Nuclear Overhauser Effect Spectroscopy)/ROESY (Rotating-frame Overhauser Effect Spectroscopy): These techniques provide information about the spatial proximity of protons. researchgate.net Cross-peaks in a NOESY or ROESY spectrum indicate that two protons are close in space, which is critical for determining the relative stereochemistry and preferred conformation of the molecule, such as the orientation of the bromomethyl group relative to the piperidine ring.

Table 2: Application of 2D NMR Techniques for Structural Analysis

| Technique | Information Obtained | Relevance to this compound |

| COSY | ¹H-¹H correlations through bonds | Establishes proton connectivity within the piperidine ring. |

| HSQC | Direct ¹H-¹³C correlations | Assigns carbon signals based on proton assignments. |

| HMBC | Long-range ¹H-¹³C correlations | Confirms overall connectivity and assigns quaternary carbons. |

| NOESY/ROESY | ¹H-¹H correlations through space | Determines stereochemistry and conformational preferences. |

The piperidine ring in this compound is not static and undergoes conformational changes, most notably ring inversion. Dynamic NMR (DNMR) spectroscopy is a powerful tool to study these processes. nih.gov By acquiring NMR spectra at different temperatures, it is possible to observe changes in the line shapes of the signals, which can be analyzed to determine the energy barriers associated with conformational exchange. copernicus.org This provides valuable information on the flexibility of the piperidine ring and the energetic landscape of its different conformations. rsc.org

Mass Spectrometry Techniques

Mass spectrometry (MS) is a vital analytical technique used to determine the molecular weight and elemental composition of this compound, as well as to assess its purity.

Gas Chromatography-Mass Spectrometry (GC-MS) is a hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. jocpr.comcmbr-journal.com In a GC-MS analysis, the sample is first vaporized and passed through a chromatographic column, which separates the components of the mixture. As each component elutes from the column, it enters the mass spectrometer, where it is ionized and fragmented. The resulting mass spectrum provides a unique fragmentation pattern that serves as a "fingerprint" for the compound, allowing for its identification. nih.govphcogj.com GC-MS is also highly effective for assessing the purity of a sample by detecting the presence of any impurities. sbq.org.br

High-Resolution Mass Spectrometry (HRMS) is used to determine the exact mass of a molecule with very high precision. nih.gov This allows for the calculation of the elemental formula of this compound, as the measured mass can be matched to a unique combination of atoms. This technique provides definitive confirmation of the compound's identity and is a crucial component of its analytical characterization.

Vibrational Spectroscopy

Vibrational spectroscopy, encompassing both infrared and Raman techniques, serves as a powerful tool for identifying functional groups and providing detailed structural information based on the vibrational modes of a molecule.

Fourier Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification

Fourier Transform Infrared (FT-IR) spectroscopy measures the absorption of infrared radiation by a molecule, causing transitions between vibrational energy levels. The resulting spectrum provides a unique "fingerprint" rich in information about the molecule's functional groups.

While a specific, publicly available FT-IR spectrum for this compound is not found in the reviewed literature, its characteristic absorption bands can be predicted based on the analysis of its constituent parts: the N-methylpiperidine ring and the bromomethyl group. docbrown.info The analysis of related compounds, such as 2-methylpiperidine (B94953) and various halogenated alkanes, provides a basis for these predictions. docbrown.infonist.gov

Key functional groups and their expected vibrational frequencies include:

C-H Stretching: Aliphatic C-H stretching vibrations from the piperidine ring and the methyl/methylene (B1212753) groups are expected in the 2800-3000 cm⁻¹ region.

C-N Stretching: The stretching vibration of the tertiary amine (C-N) bond within the piperidine ring typically appears in the 1250-1020 cm⁻¹ range.

CH₂ Bending: Methylene scissoring (bending) vibrations are anticipated around 1450-1485 cm⁻¹.

C-Br Stretching: The carbon-bromine bond gives rise to a characteristic absorption in the far-infrared region, typically between 600 and 500 cm⁻¹. researchgate.net

These predicted frequencies are instrumental for confirming the presence of the key functional moieties within the molecular structure during synthesis and purification.

Table 1: Predicted FT-IR Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| C-H (Aliphatic) | Stretching | 2800 - 3000 |

| CH₂ | Bending (Scissoring) | 1450 - 1485 |

| C-N (Tertiary Amine) | Stretching | 1020 - 1250 |

| C-Br | Stretching | 500 - 600 |

Raman Spectroscopy for Structural Information

Raman spectroscopy is a complementary technique to FT-IR that measures the inelastic scattering of monochromatic light. It is particularly sensitive to non-polar bonds and symmetric vibrations, offering additional structural insights. Although an experimental Raman spectrum for this compound is not available, theoretical computations for similar molecules allow for the prediction of key Raman-active modes. spectrabase.com

For this compound, Raman spectroscopy would be especially useful for observing the symmetric vibrations of the piperidine ring skeleton and the C-C bond stretches. The C-Br stretch, while also IR-active, would produce a strong signal in the Raman spectrum. purdue.edu This technique can provide valuable information on the conformational state of the piperidine ring, which typically adopts a chair conformation.

X-ray Crystallography for Definitive Solid-State Structural Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional atomic arrangement of a molecule in its solid, crystalline state. nih.gov By diffracting X-rays off a single crystal, one can calculate the electron density map and build an atomic model, revealing bond lengths, bond angles, and torsional angles with high precision.

A crystal structure for this compound has not been reported in the public domain. However, crystallographic studies on related substituted piperidines provide a strong basis for predicting its solid-state conformation. researchgate.net It is expected that the piperidine ring would adopt a stable chair conformation. The substituents—the N-methyl group and the C2-bromomethyl group—can exist in either axial or equatorial positions. Computational and experimental studies on 2-substituted N-acylpiperidines show that the axial conformer can be favored to minimize steric hindrance. nih.gov X-ray analysis would definitively establish the preferred orientation of these groups in the crystal lattice, as well as detail any intermolecular interactions, such as hydrogen bonding or van der Waals forces, that stabilize the crystal packing.

Chromatographic Methods for Reaction Monitoring and Purification (e.g., HPLC)

High-Performance Liquid Chromatography (HPLC) is a cornerstone analytical technique for separating, identifying, and quantifying components in a mixture. nih.gov It is indispensable for monitoring the progress of the synthesis of this compound and for assessing its purity.

A typical Reverse-Phase HPLC (RP-HPLC) method would be suitable for this compound. In such a setup, a non-polar stationary phase (like a C18 column) is used with a polar mobile phase. For a compound like this compound, a mobile phase consisting of a mixture of an aqueous buffer (e.g., water with 0.1% trifluoroacetic acid) and an organic solvent (e.g., acetonitrile (B52724) or methanol) would be employed. nih.gov The components are separated based on their hydrophobicity, and a UV detector is commonly used for detection.

This method allows for:

Reaction Monitoring: Tracking the consumption of reactants and the formation of the product over time.

Purity Assessment: Quantifying the purity of the final product and identifying any byproducts or impurities.

Preparative Purification: Scaling up the separation to isolate the pure compound from a crude reaction mixture.

Table 2: Exemplar HPLC Method Parameters

| Parameter | Specification |

| Technique | Reverse-Phase HPLC (RP-HPLC) |

| Column | C18 (e.g., 5 µm, 250 x 4.6 mm) nih.gov |

| Mobile Phase | Gradient of Acetonitrile in Water (with 0.1% TFA) nih.gov |

| Flow Rate | ~1.0 mL/min nih.gov |

| Detection | UV-VIS Detector (e.g., 210 nm) nih.gov |

| Temperature | Ambient or controlled (e.g., 25 °C) |

Advanced Spectroscopic Probes for Molecular Dynamics and Interactions (e.g., Circular Dichroism for conformational changes in solution)

The presence of a stereocenter at the C2 position of the piperidine ring makes this compound a chiral molecule. Circular Dichroism (CD) spectroscopy is a powerful technique for studying such molecules. CD measures the differential absorption of left- and right-circularly polarized light, providing information about the stereochemistry and conformational properties of chiral compounds in solution. nih.gov

For the enantiomers of this compound, CD spectroscopy could be used to:

Confirm Enantiomeric Purity: The CD spectrum of one enantiomer will be the mirror image of the other.

Study Conformational Equilibria: The piperidine ring is conformationally flexible, existing in equilibrium between different chair and boat forms. rsc.org Changes in the solvent or temperature can shift this equilibrium, which would be reflected in the CD spectrum. This allows for the investigation of the dynamic behavior and conformational preferences of the molecule in solution. nih.gov Studies on related chiral cyclic amines have successfully used CD to untangle the roles of nitrogen inversion and ring-puckering dynamics.

Future Research Directions and Unexplored Avenues

Development of Novel Asymmetric Synthetic Approaches for 2-(Bromomethyl)-1-methylpiperidine Enantiomers

The synthesis of enantiomerically pure chiral compounds is a cornerstone of modern medicinal chemistry and materials science. For this compound, which possesses a stereocenter at the 2-position of the piperidine (B6355638) ring, the development of efficient asymmetric syntheses is a critical research goal. Future work in this area could focus on several cutting-edge strategies.

One promising direction is the use of biocatalysis. Enzymes, such as transaminases, have shown remarkable success in the asymmetric synthesis of other 2-substituted piperidines. nih.gov A potential biocatalytic route could start from ω-chloroketones, employing engineered transaminases to achieve high enantiomeric excess (>99.5%) for either the (R) or (S) enantiomer. nih.gov Another approach involves the use of chiral auxiliaries derived from readily available natural products like amino acids. For instance, chiral amines derived from (S)-leucine or (R)-phenylglycine have been used to create chiral metalloenamines, which can undergo diastereoselective alkylation followed by removal of the auxiliary to yield the desired enantiomerically enriched product. uoa.gr

Further research could explore the development of catalytic asymmetric hydrogenation of a suitable prochiral precursor, a method that has proven effective for creating fluoromethylated stereocenters with high enantioselectivity. nih.gov The design of novel chiral ligands and catalysts will be paramount to achieving high yields and stereocontrol in these synthetic transformations.

| Potential Asymmetric Strategy | Key Features | Potential Outcome |

| Biocatalysis (Transaminases) | Use of engineered enzymes, high enantioselectivity. nih.gov | Access to both (R) and (S) enantiomers with >99.5% ee. nih.gov |

| Chiral Auxiliaries | Derivatization with chiral molecules (e.g., from amino acids), diastereoselective alkylation. uoa.gr | High degree of asymmetric induction via rigid transition states. uoa.gr |

| Catalytic Asymmetric Hydrogenation | Use of chiral N,P-ligands and metal catalysts on a prochiral olefin precursor. nih.gov | High yields and excellent enantioselectivities for the target enantiomer. nih.gov |

Exploration of Catalytic Enantioselective Transformations Involving the Bromomethyl Group

The bromomethyl group is a highly reactive functional handle, ideal for a wide range of chemical transformations. A significant area for future research is the development of catalytic enantioselective reactions that exploit this reactivity. Such methods would allow the chiral center at the piperidine-2-position to direct the stereochemical outcome of subsequent bond-forming events.

One unexplored avenue is the use of chiral catalysts to mediate nucleophilic substitution at the bromomethyl carbon. For example, hydrogen-bond-donor catalyzed bromide delivery has been used for the enantioselective opening of oxetanes, providing valuable chiral building blocks. harvard.edu A similar strategy could be adapted for reactions involving the bromomethyl moiety of this compound. Furthermore, domino reactions that initiate at the bromide offer substantial potential. An asymmetric domino bromination/semipinacol rearrangement or a bromination/amination cascade, catalyzed by chiral scandium complexes, could lead to complex polycyclic structures with multiple stereocenters. mdpi.com

The development of enantioconvergent pathways, where a racemic starting material is converted into a single enantiomeric product, is another exciting possibility. rsc.org Such a process could involve a catalytic kinetic resolution in which one enantiomer of racemic this compound reacts much faster than the other, allowing for the isolation of both the unreacted, enantiomerically enriched starting material and the highly enantioenriched product. rsc.orgepfl.ch

Integration with Artificial Intelligence and Machine Learning for Predictive Synthesis and Reactivity

The intersection of artificial intelligence (AI), machine learning (ML), and chemistry offers powerful new tools for accelerating discovery. nih.govmit.edu For this compound, these technologies can be applied to predict optimal synthetic routes and forecast its reactivity in novel transformations.

| AI/ML Application Area | Description | Potential Impact |

| Computer-Aided Synthesis Planning (CASP) | Algorithms propose synthetic routes based on known chemical reactions and strategic goals. nih.govmit.edu | Faster, more efficient, and greener synthesis of this compound and its derivatives. digitellinc.comgcande.org |

| Reactivity Prediction | ML models learn from existing data to predict the products, yields, and stereoselectivity of unknown reactions. youtube.com | Accelerated discovery of novel transformations and optimization of reaction conditions. gcande.org |

| Active Learning Frameworks | AI suggests the next set of experiments to perform to gain the most information and refine predictive models. nih.gov | More efficient exploration of reaction parameters and catalyst design. nih.gov |

Design of Next-Generation Molecular Building Blocks Featuring Advanced Reactivity Profiles

Molecular building blocks are relatively small molecules with reactive functional groups that are used in the synthesis of more complex structures. lifechemicals.com this compound is itself a valuable building block, but future research should focus on transforming it into a new generation of reagents with more advanced and diverse reactivity profiles.

Given its structure, which includes a functionalized saturated heterocycle, it is an excellent candidate for diversification. lifechemicals.com The reactive bromomethyl group can be converted into a wide array of other functionalities. For example, conversion to an organometallic species (e.g., an organolithium or Grignard reagent) would invert its reactivity from electrophilic to nucleophilic. Transformation into an azide (B81097), nitrile, or thiol would introduce different types of reactive handles for use in click chemistry, cross-coupling reactions, or the synthesis of complex heterocyclic systems. The goal is to create a toolkit of derivatives that allow for the modular assembly of novel compounds, facilitating the exploration of structure-activity relationships in drug discovery projects. lifechemicals.com

Investigation of Bromine-Mediated Non-Covalent Interactions in Supramolecular Chemistry

Non-covalent interactions are critical in determining the three-dimensional structure of molecules, influencing everything from crystal packing to protein-ligand binding. The bromine atom in this compound can participate in a specific type of non-covalent bond known as a halogen bond.

Future research could explore how these bromine-mediated interactions influence the solid-state structure and properties of the compound and its derivatives. Symmetrical Br···Br interactions have been observed and studied in other molecular crystals, with estimated interaction energies of 2.2–2.5 kcal/mol. mdpi.com Quantum theory of atoms in molecules (QTAIM) analysis could be employed to characterize the bond critical points for these weak interactions, revealing whether they are attractive and what their covalent contribution is. mdpi.com Understanding and harnessing these interactions could lead to the rational design of novel crystal forms (polymorphs) or co-crystals with tailored physical properties, and could also inform the design of molecules intended to bind to biological targets through halogen bonding.

Mechanistic Elucidation of Complex Rearrangements Involving the Piperidine Ring and Bromomethyl Moiety

The structure of this compound is susceptible to various molecular rearrangements, particularly under conditions that favor the formation of carbocation intermediates. masterorganicchemistry.com A thorough mechanistic investigation of these potential rearrangements is a crucial area for future study.

For instance, in reactions proceeding through an SN1-type mechanism, the loss of the bromide leaving group would generate a primary carbocation adjacent to the piperidine ring. This intermediate could readily undergo a 1,2-hydride shift from the C2 position of the piperidine ring, leading to the formation of a more stable tertiary carbocation. youtube.comchemistrysteps.com This rearranged carbocation would then be trapped by a nucleophile, resulting in a product where the substituent is attached to the C2 position of the ring, rather than the methyl group. Such rearrangements can be common when a more stable carbocation can be formed, and they can significantly alter the final product of a reaction. masterorganicchemistry.comchemistrysteps.com More complex rearrangements, such as ring expansions or contractions, while less common for a six-membered ring, could also be investigated under specific conditions. chemistrysteps.com Understanding these pathways is essential for controlling reaction outcomes and avoiding the formation of unexpected byproducts. cureffi.org

Q & A

Q. What are the established synthetic routes for 2-(bromomethyl)-1-methylpiperidine, and what reaction conditions optimize yield and purity?

- Methodological Answer : The compound can be synthesized via nucleophilic substitution or aza-Michael addition reactions. For example:

- Substitution : React 1-methylpiperidine derivatives with brominating agents (e.g., Br₂ or NBS) under catalytic conditions. Evidence suggests using halogenating agents like bromine in the presence of Lewis acids (e.g., AlCl₃) to enhance electrophilicity .

- Aza-Michael Addition : this compound hydrobromide reacts with alkyl acrylates (e.g., methyl acrylate) in the presence of triethylamine (NEt₃) as a base. Yields >70% are achievable under anhydrous THF at 0–25°C .

Optimization : Use inert atmospheres (N₂/Ar), control reaction temperatures (<50°C), and purify via column chromatography (silica gel, hexane/EtOAc gradient).

Q. How can researchers characterize this compound using spectroscopic and chromatographic techniques?

- Methodological Answer :

- NMR Spectroscopy : ¹H/¹³C NMR to confirm bromine substitution patterns (e.g., δ 3.4–3.8 ppm for CH₂Br in CDCl₃).

- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular ion peaks (e.g., [M+H]⁺ at m/z 192.0 for C₇H₁₃BrN).

- HPLC Analysis : Reverse-phase C18 columns (MeCN/H₂O + 0.1% TFA) to assess purity (>95%).

- Elemental Analysis : Validate Br content via combustion analysis (±0.3% tolerance).

Q. What safety protocols are critical when handling this compound in laboratory settings?

- Methodological Answer :

- PPE : Wear nitrile gloves, goggles, and lab coats. Use fume hoods to avoid inhalation.

- Storage : Keep in amber vials under inert gas (Ar) at –20°C to prevent degradation.

- Decontamination : Neutralize spills with sodium bicarbonate (NaHCO₃) and dispose via hazardous waste protocols.

- Toxicity : Monitor for acute effects (skin irritation, respiratory distress) and avoid combustion (toxic HBr fumes may form) .

Q. How does the bromine substituent influence the reactivity of this compound in nucleophilic substitution reactions?

- Methodological Answer : Bromine acts as a leaving group , enabling SN2 reactions with nucleophiles (e.g., amines, thiols). Reactivity is enhanced by:

- Steric Effects : The methyl group on the piperidine ring reduces steric hindrance at the reaction site.

- Solvent Polarity : Polar aprotic solvents (e.g., DMF, DMSO) stabilize transition states and improve reaction rates .

Advanced Research Questions

Q. What mechanistic insights explain the stereochemical outcomes in conjugate addition reactions involving this compound?

- Methodological Answer : In aza-Michael reactions , the bromomethyl group participates in a two-step mechanism:

Base Deprotonation : Triethylamine abstracts a proton, generating a reactive enolate.

Nucleophilic Attack : The enolate attacks the β-carbon of acrylates, forming a C–N bond.

Stereoselectivity is influenced by the piperidine ring’s conformation (chair vs. boat) and solvent polarity. Computational studies (DFT) are recommended to model transition states .

Q. How can researchers address contradictory data regarding reaction yields when using this compound under varying catalytic conditions?

- Methodological Answer : Use design of experiments (DoE) to isolate variables:

- Catalyst Screening : Compare yields with Pd(OAc)₂, NiCl₂, or organocatalysts.

- Solvent Optimization : Test aprotic (THF, DCM) vs. protic (MeOH, EtOH) solvents.

- Temperature Gradients : Perform reactions at 25°C, 50°C, and reflux.

Analyze discrepancies via ANOVA and replicate experiments (n ≥ 3) to ensure reproducibility .

Q. What strategies are effective for incorporating this compound into complex pharmaceutical intermediates like antipsychotic agents?

- Methodological Answer : The compound is a precursor in synthesizing Pecazine (an antipsychotic):

Alkylation : React with chlorophenothiazine derivatives in DMF at 80°C.

Purification : Isolate intermediates via flash chromatography (EtOAc/hexane).

Scale-Up : Optimize for minimal byproducts using continuous flow reactors .

Q. What advanced analytical methods resolve challenges in quantifying trace impurities in this compound batches?

- Methodological Answer :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.